molecular formula C16H18Cl2N2S2 B6270299 [(2-methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride CAS No. 2418727-88-3

[(2-methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride

Cat. No.: B6270299
CAS No.: 2418727-88-3
M. Wt: 373.4
InChI Key:
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The thiazole ring is substituted with a methyl group at the 2-position and an amine group at the 4-position. The amine group is further substituted with a phenylthiophene group. The compound is a dihydrochloride, indicating that it carries two positive charges balanced by two chloride ions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and phenylthiophene rings. The electron-donating methyl group and electron-withdrawing amine group would influence the electronic distribution and reactivity of the thiazole ring .


Chemical Reactions Analysis

As a thiazole derivative, this compound could participate in various chemical reactions. The reactivity of the thiazole ring can be modulated by the substituents. The amine group could act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and nonpolar thiazole and phenylthiophene rings could impact its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Thiazole derivatives have been found to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, compounds containing amine groups can be irritants and should be handled with care .

Future Directions

The study of thiazole derivatives is a vibrant field due to their diverse biological activities. This particular compound, with its unique combination of substituents, could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 5-phenylthiophene-2-carbaldehyde to form the corresponding imine intermediate. This intermediate is then reduced using sodium borohydride to yield the desired amine product, which is subsequently reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methyl-1,3-thiazole-4-carbaldehyde", "5-phenylthiophene-2-carbaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-1,3-thiazole-4-carbaldehyde with 5-phenylthiophene-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding imine intermediate.", "Step 2: Reduce the imine intermediate using sodium borohydride in the presence of a suitable solvent to yield the desired amine product.", "Step 3: React the amine product with hydrochloric acid to form the dihydrochloride salt of the final compound." ] }

CAS No.

2418727-88-3

Molecular Formula

C16H18Cl2N2S2

Molecular Weight

373.4

Purity

85

Origin of Product

United States

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